1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol
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Overview
Description
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves multi-step organic reactions. The process may start with the preparation of the dioxane ring, followed by the introduction of the triazole moiety and the trifluoromethylphenyl group. Common reagents used in these reactions include alkyl halides, triazole precursors, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s triazole moiety is known to bind to metal ions or active sites, modulating the activity of the target molecule and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-phenylprop-2-en-1-ol: Lacks the trifluoromethyl group, which may affect its biological activity.
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-ol: Contains a chlorine atom instead of a trifluoromethyl group, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol imparts unique chemical and biological properties. This group is known to enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target molecules, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C17H18F3N3O3 |
---|---|
Molecular Weight |
369.34 g/mol |
IUPAC Name |
(Z)-1-(5-methyl-1,3-dioxan-5-yl)-2-(1,2,4-triazol-1-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C17H18F3N3O3/c1-16(7-25-11-26-8-16)15(24)14(23-10-21-9-22-23)6-12-2-4-13(5-3-12)17(18,19)20/h2-6,9-10,15,24H,7-8,11H2,1H3/b14-6- |
InChI Key |
SBLFAGXVSMRMRX-NSIKDUERSA-N |
Isomeric SMILES |
CC1(COCOC1)C(/C(=C/C2=CC=C(C=C2)C(F)(F)F)/N3C=NC=N3)O |
Canonical SMILES |
CC1(COCOC1)C(C(=CC2=CC=C(C=C2)C(F)(F)F)N3C=NC=N3)O |
Origin of Product |
United States |
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